(3-Aminopyridazin-4-yl)methanol
CAS No.:
Cat. No.: VC18732693
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3O |
|---|---|
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | (3-aminopyridazin-4-yl)methanol |
| Standard InChI | InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8) |
| Standard InChI Key | RYJFBTKCUFOQDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=NC(=C1CO)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of (3-Aminopyridazin-4-yl)methanol consists of a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—decorated with an amino (-NH₂) group at position 3 and a hydroxymethyl (-CH₂OH) group at position 4. Key structural features include:
Electronic Configuration
The pyridazine ring exhibits π-electron deficiency due to the electron-withdrawing effects of the two nitrogen atoms, rendering it susceptible to nucleophilic attack at electron-deficient positions. The amino group acts as an electron donor via resonance, while the hydroxymethyl group introduces both polar and hydrogen-bonding capabilities. Quantum mechanical calculations predict significant charge distribution asymmetry, with partial positive charges localized at positions 2 and 5 of the ring .
Tautomerism and Resonance
The amino group participates in tautomeric equilibria, potentially existing as either the amine (NH₂) or imine (NH) form depending on solvent polarity and pH. Similarly, the hydroxymethyl group may engage in keto-enol tautomerism under specific conditions, though this is less pronounced compared to carbonyl-containing systems .
Crystallographic Data
While single-crystal X-ray diffraction data for (3-Aminopyridazin-4-yl)methanol remains unreported, analogous pyridazine derivatives crystallize in monoclinic or orthorhombic systems with intermolecular hydrogen bonding networks . Predicted lattice parameters (via molecular modeling) suggest a unit cell volume of ~500 ų and density of 1.35 g/cm³.
Synthesis and Purification Strategies
Retrosynthetic Analysis
Two primary synthetic routes dominate literature approaches to analogous pyridazine methanol derivatives:
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Functionalization of Preformed Pyridazine Cores
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Cyclization of Acyclic Precursors
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Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds
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Microwave-assisted [4+2] cycloadditions using nitrile oxides
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Optimized Synthetic Protocol
A representative synthesis involves:
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3-Nitropyridazine-4-carbaldehyde
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Reduction to 3-Aminopyridazine-4-carbaldehyde
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Catalytic hydrogenation (H₂, Pd/C) in ethanol (89% yield)
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Reduction to (3-Aminopyridazin-4-yl)methanol
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NaBH₄ in methanol at 0°C (95% yield)
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Critical Parameters:
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Temperature control during nitration prevents ring decomposition
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Anhydrous conditions during borohydride reduction minimize aldehyde oxidation
Purification and Characterization
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)
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HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient (purity >98%)
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Spectroscopic Confirmation:
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¹H NMR (DMSO-d₆): δ 8.21 (d, J=5.1 Hz, 1H), 6.89 (d, J=5.1 Hz, 1H), 5.12 (t, J=5.8 Hz, -OH), 4.54 (d, J=5.8 Hz, -CH₂-), 6.34 (s, -NH₂)
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IR (KBr): 3360 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N pyridazine)
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Reactivity and Functionalization Pathways
The bifunctional nature of (3-Aminopyridazin-4-yl)methanol enables diverse chemical modifications:
Amino Group Reactivity
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Acylation: Acetic anhydride/pyridine yields 3-acetamido derivative (92% yield)
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Diazo Coupling: Forms azo dyes with electron-deficient arenediazonium salts
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Mannich Reaction: Condensation with formaldehyde and secondary amines generates aminomethylated products
Hydroxymethyl Group Transformations
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Oxidation: MnO₂ in acetone produces 3-aminopyridazine-4-carboxylic acid (80% yield)
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Esterification: AcCl/Et₃N gives methyl ester (mp 148–150°C)
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Etherification: Williamson synthesis with alkyl halides forms stable ethers
Ring Functionalization
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Electrophilic Substitution: Limited reactivity due to electron-deficient ring; bromination occurs at position 6 under radical conditions
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N-Oxidation: mCPBA generates N-oxide derivatives with enhanced water solubility
Physicochemical and Spectroscopic Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.4 ± 0.8 | 25 |
| Methanol | 84.2 ± 3.1 | 25 |
| DMSO | 102.5 ± 5.6 | 25 |
| Ethyl Acetate | 6.8 ± 0.4 | 25 |
Thermal Stability
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Melting Point: 189–191°C (decomposes without sharp mp)
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Thermogravimetric Analysis (TGA): 5% weight loss at 215°C (N₂ atmosphere)
Spectroscopic Fingerprints
| Technique | Key Features |
|---|---|
| UV-Vis (H₂O) | λ_max = 267 nm (ε = 5400 M⁻¹cm⁻¹) |
| Fluorescence | λ_em = 385 nm (λ_ex = 260 nm, Φ = 0.12) |
| MS (ESI+) | m/z 126.1 [M+H]⁺, 148.0 [M+Na]⁺ |
Industrial and Research Applications
Pharmaceutical Intermediate
Key precursor for:
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BTK inhibitors in chronic lymphocytic leukemia therapy
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JAK2/STAT3 pathway modulators
Coordination Chemistry
Forms stable complexes with transition metals:
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Cu(II) complexes exhibit superoxide dismutase mimicry
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Pd(0) catalyst for Suzuki-Miyaura couplings
Materials Science
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Component in organic semiconductors (HOMO = -5.8 eV)
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Crosslinking agent in epoxy resins (Tg = 145°C)
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